1-(2,6-Difluoro-4-methoxyphenyl)ethanol
Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C10H11F2O2. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, including the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
Given its molecular weight of 18817 , it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be determined .
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reduction of 1-(2,6-Difluoro-4-methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial production methods may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,6-Difluoro-4-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can yield 1-(2,6-Difluoro-4-methoxyphenyl)ethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce the fully saturated hydrocarbon .
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Difluoro-4-methylphenyl)ethanol: This compound has a methyl group instead of a methoxy group, resulting in different chemical and physical properties.
1-(2,6-Difluoro-4-methoxyphenyl)ethanone: The ketone analog of the compound, which exhibits different reactivity and applications.
1-(2,6-Difluoro-4-methoxyphenyl)ethane: The fully reduced form, which lacks the hydroxyl group and has distinct chemical behavior.
Properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODBXQQEAUSBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)OC)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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